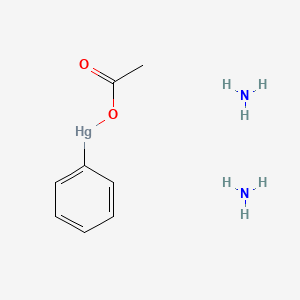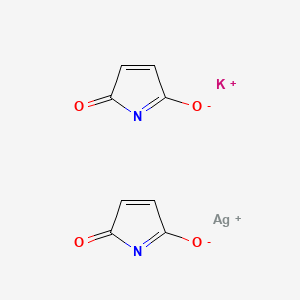
potassium;silver;5-oxopyrrol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;silver;5-oxopyrrol-2-olate is a compound that combines potassium, silver, and a 5-oxopyrrol-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;silver;5-oxopyrrol-2-olate typically involves the reaction of silver nitrate with potassium 5-oxopyrrol-2-olate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;silver;5-oxopyrrol-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The 5-oxopyrrol-2-olate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide derivatives, while substitution reactions can produce various substituted 5-oxopyrrol-2-olate derivatives .
Scientific Research Applications
Potassium;silver;5-oxopyrrol-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of potassium;silver;5-oxopyrrol-2-olate involves the interaction of the silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 5-oxopyrrol-2-olate moiety may also contribute to the compound’s activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Potassium silver alloys: Such as KAg2 and K2Ag, which share similar chemical properties but differ in their structural and electronic characteristics.
Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate: Another compound with a similar pyrrol-2-olate structure but different functional groups and applications.
Uniqueness
Potassium;silver;5-oxopyrrol-2-olate is unique due to its combination of potassium, silver, and the 5-oxopyrrol-2-olate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67859-67-0 |
|---|---|
Molecular Formula |
C8H4AgKN2O4 |
Molecular Weight |
339.09 g/mol |
IUPAC Name |
potassium;silver;5-oxopyrrol-2-olate |
InChI |
InChI=1S/2C4H3NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H,(H,5,6,7);;/q;;2*+1/p-2 |
InChI Key |
KWLWLQRUFFGWNG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=O)N=C1[O-].C1=CC(=O)N=C1[O-].[K+].[Ag+] |
Related CAS |
541-59-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


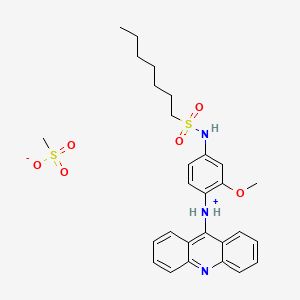
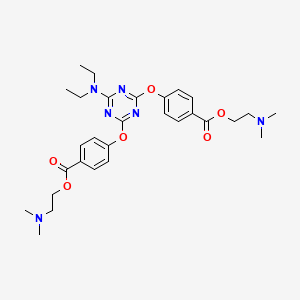
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
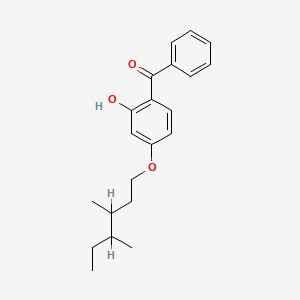
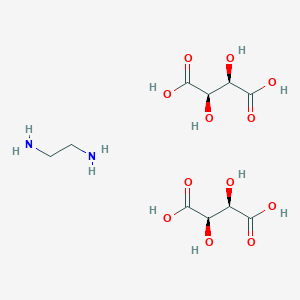
![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
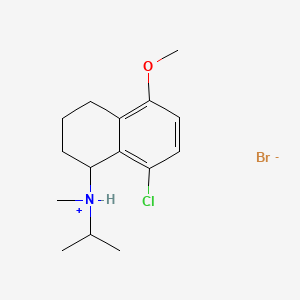
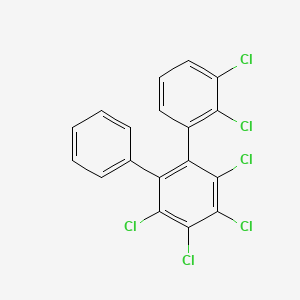
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
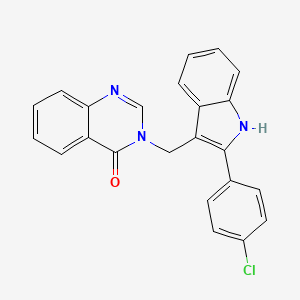
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

